![molecular formula C19H17F4NO2 B2726787 2-(4-Fluorophenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone CAS No. 1351631-28-1](/img/structure/B2726787.png)
2-(4-Fluorophenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone
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Description
2-(4-Fluorophenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone, also known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1980s and has been used for scientific research purposes since then. TFMPP is a popular research chemical due to its unique chemical structure and potential applications in various fields of science.
Scientific Research Applications
Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant
A study describes an efficient synthesis method for the NK(1) receptor antagonist Aprepitant, highlighting a stereoselective synthesis process that involves direct condensation, Lewis acid-mediated coupling, and a novel crystallization-induced asymmetric transformation to achieve the desired alpha-(fluorophenyl)morpholine derivative. This method demonstrates the utility of fluorophenyl and morpholine derivatives in the synthesis of clinically relevant compounds (Brands et al., 2003).
Defluorination of (Aminofluorophenyl)oxazolidinone
Research on the morpholinofluorophenyloxazolidinone, specifically the drug linezolid, explores its reductive defluorination upon irradiation in water, shedding light on potential pathways for modifying fluorinated pharmaceuticals through photochemical reactions (Fasani et al., 2008).
Creation of (Amino)(aryl)carbene Adducts
A study presents the reaction of the tetramethyl ester of (hydroxy)(phenyl)methylenebis(phosphonic acid) with morpholinosulfur trifluoride to produce adducts of (morpholino)(phenyl)carbene with PF5, which are of interest for further applications in organic synthesis and the study of reaction mechanisms (Guzyr et al., 2013).
Microwave-Assisted Synthesis of Mannich Bases
Efficient microwave-assisted synthesis of Mannich bases from 4-hydroxyacetophenone and different secondary amines, including morpholine, demonstrates the potential of this methodology in creating derivatives for various scientific applications, highlighting the role of morpholine in facilitating these reactions (Aljohani et al., 2019).
Catalytic Enantioselective Synthesis of Morpholinones
This research introduces a chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones, underlining the importance of morpholine derivatives in the synthesis of pharmacophores and their applications in medicinal chemistry (He et al., 2021).
properties
IUPAC Name |
2-(4-fluorophenyl)-1-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4NO2/c20-16-7-1-13(2-8-16)11-18(25)24-9-10-26-17(12-24)14-3-5-15(6-4-14)19(21,22)23/h1-8,17H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPYXDKOXQABHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone |
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